molecular formula C14H27ClN2O3 B2363037 Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 1778734-66-9

Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride

Cat. No.: B2363037
CAS No.: 1778734-66-9
M. Wt: 306.83
InChI Key: LTQZXNUYEVYJDS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes a tert-butyl group, an aminomethyl group, and a spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to start with a suitable precursor such as a cyclic ketone or an epoxide, which undergoes a series of reactions including cyclization, amination, and esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The aminomethyl group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to remove the tert-butyl group or modify the spirocyclic framework.

  • Substitution: The hydroxyl group in the spirocyclic ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation reactions might use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions could involve hydrogen gas and a metal catalyst.

  • Substitution reactions might use alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation can yield amine oxides.

  • Reduction can produce amines or other reduced derivatives.

  • Substitution can result in various alkylated or acylated products.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: It could be employed in the production of advanced materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it might bind to metal ions or enzymes, altering their activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-(aminomethyl)phenylcarbamate: Similar in structure but lacks the spirocyclic framework.

  • Tert-butyl (3-aminomethyl)oxetan-3-ylcarbamate: Similar functional groups but different core structure.

  • Tert-butyl 3-(aminomethyl)benzylcarbamate hydrochloride: Similar aminomethyl group but different ester and core structure.

Uniqueness: The uniqueness of tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride lies in its spirocyclic structure, which provides a distinct three-dimensional framework that can influence its reactivity and binding properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14;/h11H,4-10,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQZXNUYEVYJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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